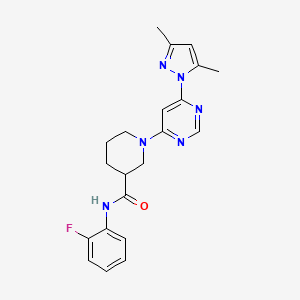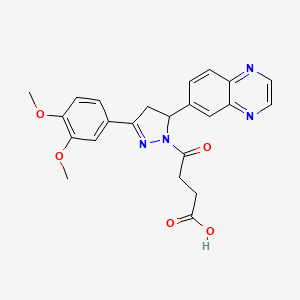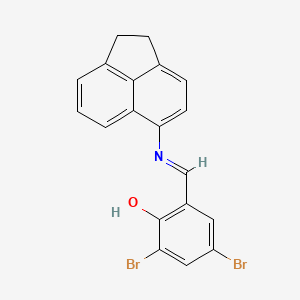![molecular formula C23H21N3O2 B2783653 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 477493-72-4](/img/structure/B2783653.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a benzimidazole derivative can be obtained .Molecular Structure Analysis
The structure of benzimidazole derivatives can be established by interpretation of 1H NMR and 13C NMR . The benzimidazole moiety contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives often involve the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . The presence or absence of certain reagents can lead to different products .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, and 13C-NMR .作用機序
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide targets the ATP-binding site of EGFR tyrosine kinase, thereby inhibiting its activity. This leads to downstream effects, including the inhibition of cell proliferation, migration, and survival. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EGFR tyrosine kinase activity, without affecting other tyrosine kinases. This selectivity is important, as it reduces the likelihood of off-target effects. This compound has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation.
実験室実験の利点と制限
One advantage of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide is its selectivity for EGFR tyrosine kinase, which makes it a useful tool for studying the role of EGFR in cancer cell biology. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors, such as erlotinib and gefitinib. This may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide. One area of interest is the development of more potent analogs of this compound that can be used as anticancer agents. Another area of interest is the use of this compound in combination with other anticancer agents, such as chemotherapy or radiation therapy, to enhance its efficacy. Additionally, further studies are needed to better understand the mechanisms of resistance to EGFR inhibitors, such as this compound, and to develop strategies to overcome this resistance.
合成法
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-isopropoxybenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)aniline in the presence of a base, followed by the addition of 4-dimethylaminopyridine and 1,8-diazabicyclo[5.4.0]undec-7-ene. The resulting intermediate is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain the final product.
科学的研究の応用
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in mouse models of cancer.
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15(2)28-19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(14-18)22-25-20-8-3-4-9-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDHFYGUKWOXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)





![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)


![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)

![1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)